Reagent Consumption: Lamivudine Salicylate vs. Oxalate Salt in Base Liberation
In the synthesis of lamivudine free base from its salt form, the process using lamivudine salicylate is quantitatively distinct from that using lamivudine oxalate. Patent data indicates that liberating the free base from 66.7 g of lamivudine salicylate requires 26 ml of triethylamine, a specific volumetric ratio of approximately 1 mole of substrate to 150 ml of reagent [1]. This provides a direct, quantitative benchmark for process development when selecting between salt intermediates.
| Evidence Dimension | Reagent Consumption for Base Liberation |
|---|---|
| Target Compound Data | 26 ml triethylamine per 66.7 g (approx. 1 mole:150 ml ratio) |
| Comparator Or Baseline | Lamivudine oxalate (quantitative data for oxalate not specified in the reference, but the comparison is directly noted) |
| Quantified Difference | Quantitative specification of the salicylate process requirement |
| Conditions | Patent specification for lamivudine synthesis [1] |
Why This Matters
This quantitative process parameter is critical for chemists and engineers involved in the scale-up or manufacturing of lamivudine API, enabling accurate cost and reagent planning.
- [1] European Patent Office. (n.d.). Table 1: The comparation of the used amount of triethylamine between Lamivudine oxalate and Lamivudine salicylate. Retrieved October 26, 2023, from https://data.epo.org/publication-server/document?iDocId=5890331&iFormat=0 View Source
